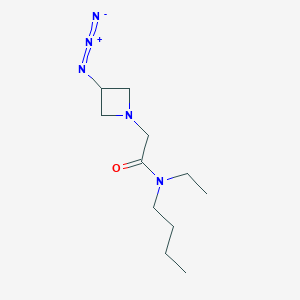
2-(3-azidoazetidin-1-yl)-N-butyl-N-ethylacetamide
Vue d'ensemble
Description
2-(3-azidoazetidin-1-yl)-N-butyl-N-ethylacetamide, abbreviated as 2-AAE, is a novel, synthetic, small molecule which has recently been studied for its potential application in various scientific research areas. 2-AAE is a derivative of the amino acid L-alanine, and is classified as an azidoazetidinone. It is a relatively new compound, first synthesized in 2018, and has been studied for its potential applications in medicinal chemistry, biochemistry, and drug discovery.
Applications De Recherche Scientifique
Synthesis of β-Lactam Antibiotics : This compound is involved in the synthesis of β-lactam antibiotics. Cainelli et al. (1998) demonstrated a practical synthesis of key intermediates for β-lactam antibiotics production, highlighting the importance of such compounds in the pharmaceutical industry (Cainelli, Galletti, & Giacomini, 1998).
Human Leukocyte Elastase Inhibitors : Another research by Cvetovich et al. (1996) focused on an asymmetric synthesis of L-694,458, an inhibitor of human leukocyte elastase. This study involved key intermediates similar to 2-(3-azidoazetidin-1-yl)-N-butyl-N-ethylacetamide, showcasing its utility in developing treatments for inflammatory diseases (Cvetovich et al., 1996).
Antibacterial Activity of Azetidinone Derivatives : Yamashita et al. (1987) explored the synthesis and antibacterial activity of 4-(substituted ethyl)-2-azetidinone-1-sulfonic acid derivatives. They found that certain derivatives exhibited strong antibacterial activity, suggesting potential pharmaceutical applications of these compounds (Yamashita et al., 1987).
Synthesis of Novel β-Lactams : Brennan et al. (1983) conducted a total synthesis of analogues of β-lactam antibiotics, further emphasizing the role of these compounds in antibiotic development (Brennan, Richardson, & Stoodley, 1983).
Antioxidant, Antimicrobial, Antimycobacterial Activities : Research by Saundane and Walmik (2013) on azetidinone and thiazolidinone moieties linked to indole nucleus revealed significant antioxidant, antimicrobial, and antimycobacterial activities. This showcases the compound's potential in creating effective treatments for various infections (Saundane & Walmik, 2013).
Anticancer Potential : Gielen et al. (1999) synthesized organotin derivatives of a similar compound and evaluated their antitumor activity, indicating potential applications in cancer treatment (Gielen et al., 1999).
Propriétés
IUPAC Name |
2-(3-azidoazetidin-1-yl)-N-butyl-N-ethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O/c1-3-5-6-16(4-2)11(17)9-15-7-10(8-15)13-14-12/h10H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALHYWRVZJJJOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)CN1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



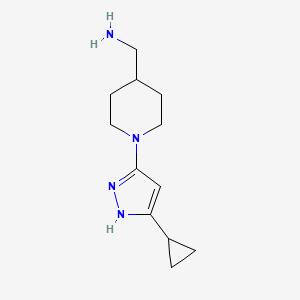
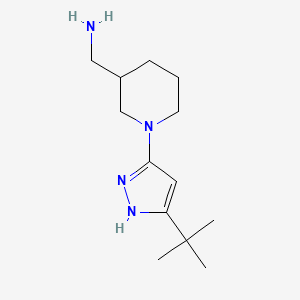
![3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1475721.png)
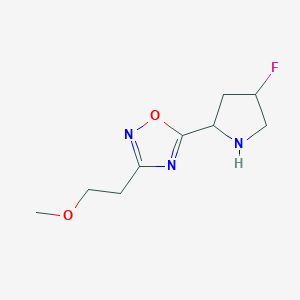

![(4-(2-Methoxyethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B1475726.png)
![2-(8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B1475728.png)
![2-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B1475729.png)
![1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine](/img/structure/B1475732.png)

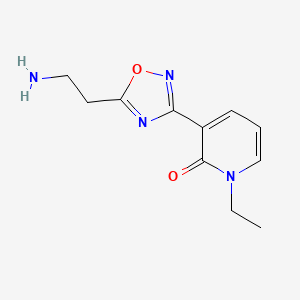
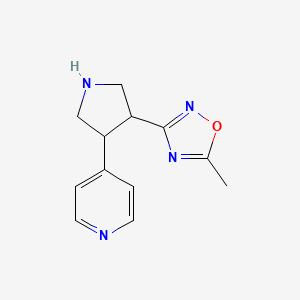
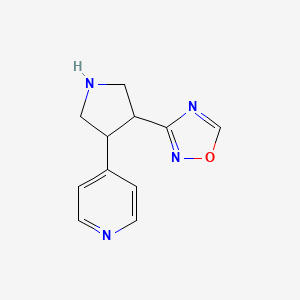
![3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B1475738.png)